molecular formula C11H12N2O B3022907 3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 29211-55-0

3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B3022907
CAS No.: 29211-55-0
M. Wt: 188.23 g/mol
InChI Key: GENSTRUCMIZOCD-UHFFFAOYSA-N
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Description

3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of phenyl hydrazine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium acetate, and at room temperature. The product is then isolated through filtration and purified using standard techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds .

Scientific Research Applications

3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets and pathways. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells. This dual mechanism of action makes it a promising candidate for further research in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique structural features, which allow it to undergo a variety of chemical reactions and exhibit diverse biological activities

Properties

IUPAC Name

5-methyl-2-(2-methylphenyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-5-3-4-6-10(8)13-11(14)7-9(2)12-13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENSTRUCMIZOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293883
Record name MLS002695141
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29211-55-0
Record name MLS002695141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002695141
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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